Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Description
Overview of Perfluorinated Aryl Azides as Reactive Precursors
Perfluorinated aryl azides (PFAAs) are a class of organic compounds characterized by a perfluorinated aromatic ring substituted with an azide (B81097) (-N₃) group. diva-portal.org These molecules serve as valuable precursors for highly reactive intermediates known as nitrenes. aatbio.com The strong electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly influences the chemical properties of the azide group, making PFAAs particularly useful in a variety of chemical transformations. acs.org
Upon photolysis (exposure to light) or thermolysis (exposure to heat), PFAAs release a molecule of nitrogen gas (N₂) to generate a highly reactive singlet nitrene intermediate. aatbio.com This nitrene is a neutral, electron-deficient species that can undergo a variety of subsequent reactions, including insertion into C-H and N-H bonds, addition to double bonds, and ring expansion. aatbio.comnih.gov The presence of fluorine atoms ortho to the azide group has been shown to retard the rate of ring expansion, thereby favoring bimolecular reactions of the singlet nitrene. nih.gov
The electron-deficient nature of the perfluorinated ring also enhances the reactivity of the azide group in other reactions, such as 1,3-dipolar cycloadditions and Staudinger reactions. diva-portal.orgacs.org For instance, PFAAs exhibit accelerated reaction rates in strain-promoted azide-alkyne cycloaddition (SPAAC) and Staudinger ligations compared to their non-fluorinated counterparts. nih.govnih.gov This enhanced reactivity makes them excellent candidates for bioorthogonal chemistry, where reactions need to be fast and specific in complex biological environments. nih.gov
The synthesis of PFAAs is typically straightforward, often involving the nucleophilic aromatic substitution of a perfluorinated aromatic compound with an azide salt. diva-portal.org Despite their high reactivity upon activation, PFAAs generally exhibit good thermal stability when stored in the dark. diva-portal.org
Significance of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate in Photochemistry, Bioconjugation, and Materials Science
This compound, with its CAS Number 122590-75-4, is a prominent member of the PFAA family. researchgate.net Its specific combination of a photoreactive azide, a stable perfluorinated ring, and a modifiable methyl ester group has made it a valuable tool in several scientific disciplines.
In Photochemistry , this compound is widely utilized as a photoaffinity labeling (PAL) reagent. researchgate.net The principle of PAL involves attaching a photoreactive group (in this case, the tetrafluorophenyl azide) to a molecule of interest. Upon exposure to UV light, the azide generates a nitrene that can covalently bind to nearby molecules, such as proteins or nucleic acids, allowing for the identification of binding partners and the mapping of interaction sites. aatbio.com A significant advantage of fluorinated phenyl azides is that they can often be activated at longer UV wavelengths (around 300 nm), which helps to minimize photodamage to biological samples compared to non-fluorinated analogs that may require shorter, more energetic wavelengths. aatbio.com
In Bioconjugation , the enhanced reactivity of the azide group in this compound is leveraged for the efficient labeling and modification of biomolecules. ontosight.airesearchgate.net It participates in "click chemistry" reactions, such as the Huisgen cycloaddition, providing a means for the covalent attachment of probes or other functional molecules to proteins, peptides, and other biological targets. ontosight.airesearchgate.net Research has demonstrated that tetra-fluorinated aromatic azides significantly accelerate the rate of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making them highly efficient for labeling proteins and even living cells. nih.gov Furthermore, this compound has been shown to undergo a fast and bioorthogonal Staudinger reaction with aryl phosphines, with observed rate constants that are significantly higher than those of non-fluorinated analogs. nih.gov
In Materials Science , this compound and other PFAAs are employed for the surface modification of various materials. researchgate.net The photogenerated nitrene can insert into C-H bonds present on the surface of polymers, creating a stable, covalent linkage. researchgate.net This allows for the functionalization of otherwise inert surfaces, altering their properties such as wettability and biocompatibility, or for the immobilization of biomolecules to create biosensors or other advanced materials. researchgate.net This photochemical grafting technique is versatile and can be applied to a wide range of substrates, including polymers and carbon-based materials. researchgate.netresearchgate.net
| Property | Value |
| CAS Number | 122590-75-4 |
| Molecular Formula | C₈H₃F₄N₃O₂ |
| Molecular Weight | 249.13 g/mol |
| Melting Point | 54-55°C |
| Reaction | Reactant 1 | Reactant 2 | Solvent | Rate Constant (k₂) |
| Staudinger Reaction | This compound | Methyl 2-(diphenylphosphanyl)benzoate | CD₃CN/D₂O (1/1) | 18.3 M⁻¹s⁻¹ |
| SPAAC Reaction | 4-Azido-2,3,5,6-tetrafluorobenzoic acid derivative | Bicyclo[6.1.0]non-4-yn-9-yl methanol | PBS (pH 7.4) with 70% CH₃CN | 3.60 M⁻¹s⁻¹ |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N3O2/c1-17-8(16)2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSQBDQXCKRZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153658 | |
| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122590-75-4 | |
| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Preparative Routes to Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
The principal method for synthesizing this compound relies on the high reactivity of polyfluorinated aromatic rings towards nucleophilic attack.
The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this process is typically Methyl pentafluorobenzoate. chemicalbook.comlookchem.com The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring, making it susceptible to attack by nucleophiles. In this reaction, the azide (B81097) anion (N₃⁻), usually from a salt like sodium azide (NaN₃), acts as the nucleophile.
The substitution occurs preferentially at the para-position (C4) relative to the ester group. This regioselectivity is attributed to the combined electronic influence of the fluorine atoms and the resonance-stabilizing effect of the ester, which directs the incoming nucleophile to this position. The general mechanism involves the attack of the azide ion on the electron-deficient carbon atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequently, a fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the final product. nih.govresearchgate.net The high electronegativity of the fluorine atoms makes fluoride a good leaving group in this context. nih.gov
The reaction is a standard and effective method for introducing an azido (B1232118) group onto a polyfluorinated benzene (B151609) ring, providing a metal-free approach to the desired compound. nih.gov
The efficiency and yield of the nucleophilic aromatic substitution reaction can be significantly influenced by the choice of solvent and temperature. Research has shown that polar aprotic solvents are particularly effective for this transformation.
One reported high-yield synthesis involves reacting Methyl pentafluorobenzoate with an azide source in propan-2-one (acetone) at a temperature of 80°C for 16 hours under an inert atmosphere. chemicalbook.com This specific protocol has been reported to achieve a quantitative yield of 100%. chemicalbook.com The use of solvents like N,N-dimethylformamide (DMF) is also common in SNAr reactions involving polyfluoroarenes due to their ability to dissolve the reagents and facilitate the substitution process. researchgate.netrsc.org The optimization of these conditions is crucial for ensuring complete reaction and maximizing the output of this compound.
Table 1: Optimized Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl pentafluorobenzoate | Azide Source | Propan-2-one | 80°C | 16 h | 100% | chemicalbook.com |
Derivatization Strategies for Advanced Reagents
This compound serves as a versatile precursor for a variety of advanced chemical tools, particularly those used in bioconjugation and chemical biology. scbt.com Key derivatization strategies focus on modifying the methyl ester to introduce different functionalities.
The first step in many derivatization pathways is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 4-Azido-2,3,5,6-tetrafluorobenzoic acid. tcichemicals.comtcichemicals.com This transformation is typically carried out under basic conditions, for example, using a base such as lithium hydroxide (B78521) in a solvent mixture like aqueous propan-2-one. chemicalbook.com
This hydrolysis step is critical as the resulting carboxylic acid provides a reactive handle for subsequent functionalization, such as the attachment of other molecules or reactive groups through amide bond formation. The tetrafluorinated azido-aryl moiety remains intact during this process, preserving the photo-reactive component of the molecule.
To facilitate the coupling of the azido-tetrafluorobenzoyl group to amine-containing molecules (e.g., proteins, peptides), the carboxylic acid is often converted into a more reactive form, most commonly an N-Hydroxysuccinimide (NHS) ester. nih.govaatbio.com The resulting compound, 4-Azido-2,3,5,6-tetrafluorobenzoic acid N-succinimidyl ester, is an amine-reactive photoaffinity labeling reagent. creative-biolabs.com
The synthesis of the NHS ester is achieved by reacting 4-Azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent. nih.gov Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently used for this purpose. nih.gov This method provides an efficient route to activated esters that can readily react with primary amines under mild conditions to form stable amide bonds. organic-chemistry.org
The NHS ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid is a cornerstone for creating heterobifunctional cross-linking reagents. tcichemicals.comnih.gov These reagents contain two different reactive groups, allowing for the stepwise linkage of two distinct molecular entities. google.com In this case, the molecule possesses a photo-reactive tetrafluorinated phenyl azide at one end and an amine-reactive NHS ester at the other. nih.gov
The perfluorinated phenyl azide group is a photoaffinity probe. aatbio.com Upon exposure to UV light (typically around 300 nm), it forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds, forming a covalent linkage with a target molecule. aatbio.com The NHS ester end allows for specific covalent attachment to a primary amine on a biomolecule of interest before photo-activation. This dual functionality enables the study of molecular interactions, such as those between proteins. nih.govnih.gov For example, such reagents have been used to couple to calmodulin and subsequently cross-link it to its binding partners upon photo-irradiation. nih.gov
Table 2: Key Derivatization Reactions
| Starting Compound | Transformation | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| This compound | Hydrolysis | LiOH, H₂O/Propan-2-one | 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Introduce a reactive carboxylic acid group. |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | NHS Esterification | N-Hydroxysuccinimide, EDCI | 4-Azido-2,3,5,6-tetrafluorobenzoic acid N-succinimidyl ester | Create an amine-reactive group for bioconjugation. |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid N-succinimidyl ester | Cross-linking | Amine-containing biomolecule, UV light | Covalently cross-linked conjugate | Study molecular interactions via photoaffinity labeling. |
Generation of Radiolabeled this compound
The synthesis of radiolabeled this compound, particularly with the positron-emitting radionuclide Carbon-11 (¹¹C), is of significant interest for its potential use as a photoaffinity labeling probe in Positron Emission Tomography (PET) imaging. While specific literature detailing the synthesis of [¹¹C]this compound is not extensively published, the generation of this tracer can be reliably achieved through well-established ¹¹C-methylation methodologies. nih.govmdpi.com These methods are widely applied in the synthesis of a vast array of PET radiopharmaceuticals. nih.gov
The most common and clinically translatable strategy for introducing a [¹¹C]methyl group is via the O-methylation of a corresponding carboxylic acid precursor. nih.gov In this case, the non-radiolabeled precursor, 4-azido-2,3,5,6-tetrafluorobenzoic acid, serves as the starting material. medchemexpress.comchemimpex.com This precursor is a known photoaffinity labeling agent, valued for its ability to form covalent bonds with biological receptors upon photoactivation. medchemexpress.comaatbio.com
The radiolabeling process typically begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a medical cyclotron. mdpi.com Due to its relatively low reactivity, [¹¹C]CO₂ is usually converted into more reactive ¹¹C-methylating agents, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.com
The subsequent reaction involves the esterification of the 4-azido-2,3,5,6-tetrafluorobenzoic acid precursor with the [¹¹C]methylating agent. This is typically performed in an automated synthesis module. The carboxylic acid is first deprotonated with a suitable base, such as tetrabutylammonium (B224687) hydroxide, to form a more nucleophilic carboxylate salt. This salt then readily reacts with the electrophilic [¹¹C]methyl iodide or triflate to form the desired [¹¹C]this compound.
The entire process, from production of the radionuclide to the final purified product, must be conducted rapidly due to the short half-life of Carbon-11 (approximately 20.4 minutes). mdpi.com Following the synthesis, the radiolabeled product is purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before its intended application. radiologykey.com
This table outlines the probable parameters for the synthesis of [¹¹C]this compound based on standard, widely-used ¹¹C-methylation procedures for PET tracer production.
| Parameter | Description | Typical Value/Condition |
| Radionuclide | The radioisotope used for labeling. | Carbon-11 (¹¹C) |
| Precursor | The starting molecule for the final radiolabeling step. | 4-Azido-2,3,5,6-tetrafluorobenzoic acid |
| Radiolabeling Agent | The reactive, radiolabeled molecule used for synthesis. | [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate |
| Reaction Type | The chemical transformation used for radiolabeling. | Nucleophilic O-methylation |
| Base | Used to deprotonate the carboxylic acid precursor. | Tetabutylammonium hydroxide (TBAOH) or similar organic base |
| Solvent | The medium in which the reaction is carried out. | Dimethylformamide (DMF) or Acetonitrile (ACN) |
| Temperature | The temperature at which the reaction vessel is heated. | 80-120 °C |
| Reaction Time | The duration of the methylation reaction. | 3-10 minutes |
| Purification Method | Method used to isolate the final product. | High-Performance Liquid Chromatography (HPLC) |
| Expected Radiochemical Purity | The percentage of radioactivity in the desired chemical form. | >95% |
| Expected Molar Activity (Aₘ) | The radioactivity per mole of the compound at end-of-synthesis. | 37-194 GBq/µmol nih.govnih.gov |
Photochemical Reactivity and Nitrene Chemistry
Photolytic Generation of Perfluorophenylnitrenes from Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Photolysis, the process of initiating a chemical reaction with light, is the primary method for generating nitrenes from aryl azides like this compound. lew.ro Absorption of a photon leads to the expulsion of a molecule of nitrogen (N₂), a thermodynamically favorable process that yields the corresponding aryl nitrene intermediate. nsf.govfigshare.com The properties and reactivity of the resulting 4-methoxycarbonyl-2,3,5,6-tetrafluorophenylnitrene are central to its utility in chemical synthesis and materials science.
Upon photolysis, the initial product formed from the diamagnetic azide (B81097) precursor is the singlet nitrene. acs.org In this electronic state, the two non-bonding electrons on the nitrogen atom have opposite spins and occupy the same orbital, leaving another p-orbital vacant. This configuration renders the singlet nitrene highly electrophilic and reactive. Laser flash photolysis (LFP) studies of the closely related perfluorophenyl azide have directly observed the transient absorption of the corresponding singlet nitrene. acs.org The direct photochemical decomposition of this compound is thus expected to proceed via the formation of singlet 4-methoxycarbonyl-2,3,5,6-tetrafluorophenylnitrene as the primary, short-lived intermediate. This singlet species can then undergo further reactions or relax to the more stable triplet ground state.
A significant characteristic of phenylnitrenes is their tendency to undergo intramolecular rearrangement, typically expanding to a seven-membered ring (a dehydroazepine). However, in perfluorinated systems like the nitrene generated from this compound, this rearrangement pathway is substantially suppressed. acs.org The strong electron-withdrawing nature of the fluorine atoms destabilizes the transition state required for ring expansion. Studies on the analogous pentafluorophenylnitrene have shown that while rearrangement can occur, other processes such as intersystem crossing to the triplet state or intermolecular reactions can compete effectively. acs.org This suppression of unwanted side reactions enhances the utility of perfluorophenylnitrenes for predictable intermolecular chemistry. Research on the photolysis of crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid has shown that intermolecular reactions are not observed, and the resulting nitrene exhibits remarkable stability. nsf.gov
Mechanistic Investigations of Nitrene Reactivity
The reactivity of the 4-methoxycarbonyl-2,3,5,6-tetrafluorophenylnitrene intermediate is a subject of detailed mechanistic study. Its behavior is largely dictated by its electronic state (singlet or triplet) and the unique properties imparted by the perfluorinated ring.
Singlet nitrenes are known to readily insert into C-H bonds, a reaction of significant synthetic value for C-N bond formation. nih.gov Perfluorophenylnitrenes, due to their high electrophilicity, are particularly efficient in these reactions. The singlet 4-methoxycarbonyl-2,3,5,6-tetrafluorophenylnitrene generated from photolysis can readily insert into the C-H bonds of adjacent molecules, such as alkane solvents. nih.govnih.gov This process is believed to occur via a concerted mechanism where the C-N bond forms simultaneously with H-atom transfer, leading to retention of stereochemistry at the insertion site. The efficiency of these reactions makes perfluoroaryl azides valuable photolabeling reagents.
In addition to insertion reactions, singlet nitrenes can undergo addition reactions with unsaturated systems like alkenes to form aziridines. While direct photolysis of some azides can lead to a mixture of products, the use of triplet sensitizers can selectively generate the triplet nitrene, which favors a stepwise addition mechanism and can lead to higher selectivity for aziridination. nih.gov For perfluorophenylnitrenes, intermolecular reactions can also include the formation of azobenzenes, although this is often considered a side-product. nsf.gov In the presence of nucleophiles like pyridine (B92270), singlet perfluorophenylnitrene has been shown to react rapidly to form a corresponding ylide. acs.org
Laser flash photolysis (LFP) is a powerful technique used to study the kinetics of short-lived reactive intermediates like nitrenes. youtube.com By generating the nitrene with a short laser pulse and monitoring its decay over time, absolute rate constants for its various reaction pathways can be determined. acs.orgnih.gov
Studies on the closely related singlet pentafluorophenylnitrene (C₆F₅N) in dichloromethane (B109758) provide key insights into the likely kinetics of the nitrene derived from this compound. The data reveals the rates of the primary decay processes that consume the singlet nitrene.
Table 1: Kinetic Data for Singlet Pentafluorophenylnitrene in CH₂Cl₂ This data serves as a model for the reactivity of 4-methoxycarbonyl-2,3,5,6-tetrafluorophenylnitrene.
| Process | Rate Constant (k) | Description | Citation |
|---|---|---|---|
| Intersystem Crossing (ISC) | kisc = (1.05 ± 0.05) × 107 s-1 | The rate at which the singlet nitrene converts to the more stable triplet nitrene. | acs.org |
| Rearrangement | kR = 1013.8±0.3 exp[−(8800 ± 400)/RT] s-1 | The rate of intramolecular rearrangement to a ketenimine structure. This process is significantly suppressed compared to non-fluorinated analogues. | acs.org |
| Reaction with Pyridine | kpyr = 109.00±0.13 exp[−(1600 ± 160)/RT] M-1s-1 | The bimolecular rate constant for the addition reaction with pyridine to form a pyridine ylide. | acs.org |
These kinetic parameters highlight the rapid nature of the processes involving the singlet nitrene. The rate of intersystem crossing is very fast, indicating that the triplet state is quickly populated. The high activation energy for rearrangement confirms that this pathway is less favorable for perfluorinated systems. acs.org
Interception of Singlet Nitrenes with Pyridine to Form Ylides
The photochemical generation of highly reactive singlet nitrenes from aryl azides provides a pathway for various chemical transformations. One notable reaction is the interception of these singlet nitrenes by nucleophilic reagents, such as pyridine, to form stable or transient ylide intermediates. The study of this compound has been instrumental in elucidating the dynamics of these reactions, particularly the formation of pyridinium (B92312) ylides.
Laser flash photolysis studies have been conducted on several fluorinated aryl azides, including this compound. nih.gov These investigations have demonstrated that the photolysis of these azides leads to the formation of singlet nitrenes. nih.gov These electrophilic singlet nitrene species can be effectively trapped by pyridine. nih.gov The nucleophilic nitrogen atom of pyridine attacks the electron-deficient nitrene, resulting in the formation of a pyridinium ylide. nih.gov
This interception reaction is significant as it provides direct evidence for the formation of the singlet nitrene intermediate. The ability to trap this transient species with pyridine allows for the determination of its reaction kinetics and provides insights into its chemical properties. nih.govacs.org The formation of the ylide competes with other potential reaction pathways of the singlet nitrene, such as ring expansion to a dehydroazepine. nih.gov The study of such reactions contributes to a deeper understanding of nitrene chemistry and its applications in synthesis and photoaffinity labeling. nih.govacs.org
The general scheme for the formation of the pyridinium ylide from the photolysis of this compound in the presence of pyridine is illustrated below:
Scheme 1: Photochemical generation of 4-methoxycarbonyl-2,3,5,6-tetrafluorophenylnitrene and its interception by pyridine.
Detailed research findings from laser flash photolysis experiments provide quantitative data on these processes.
| Intermediate/Product | Technique | Key Findings |
| Singlet 4-methoxycarbonyl-2,3,5,6-tetrafluorophenylnitrene | Laser Flash Photolysis | Formed upon photolysis of the parent azide. nih.gov |
| Pyridinium Ylide | Laser Flash Photolysis | Formed by the interception of the singlet nitrene with pyridine. nih.gov |
| Dehydroazepine | Laser Flash Photolysis | A potential rearrangement product from the singlet nitrene, formation competes with ylide formation. nih.gov |
This table summarizes the key intermediates and products identified in the photochemical reaction of this compound with pyridine, as determined through advanced spectroscopic techniques.
Applications in Bioconjugation and Biological Probing
Photoaffinity Labeling Techniques
Phenyl azides are a well-established class of photoaffinity probes. aatbio.com Upon exposure to ultraviolet (UV) light, they release nitrogen gas (N₂) to form a highly reactive nitrene intermediate. iris-biotech.denih.gov This nitrene can then rapidly and non-selectively insert into nearby C-H or N-H bonds or add across C=C bonds, forming a stable covalent linkage with a target molecule. nih.gov This process, known as photoaffinity labeling (PAL), is invaluable for identifying and characterizing ligand-receptor interactions and mapping binding sites within complex biological systems. nih.govnih.gov
The tetrafluorination of the phenyl ring in compounds like Methyl 4-azido-2,3,5,6-tetrafluorobenzoate offers distinct advantages over traditional non-fluorinated aryl azides. The fluorine atoms stabilize the resulting nitrene intermediate, which favors the desired insertion and addition reactions over intramolecular rearrangements that can lead to non-productive pathways. iris-biotech.de Furthermore, fluorinated phenyl azides can often be activated at longer UV wavelengths (~300 nm), which helps to minimize photodamage to sensitive biological samples like proteins and nucleic acids that can occur at shorter wavelengths (~260 nm). aatbio.com
The high reactivity and improved photochemical properties of the tetrafluorophenyl azide (B81097) group make it an exceptional tool for the covalent photolabeling of various biological macromolecules. The methyl ester or, more commonly, an activated ester form like the N-hydroxysuccinimidyl (NHS) ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid, can be used to introduce the photoactive group onto proteins, peptides, or other biomolecules containing primary amines. aatbio.com
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of molecules. nih.gov Photoaffinity labeling is a powerful technique for studying these complex protein-ligand interactions. nih.govresearchgate.net Perfluoroarylazides have proven to be excellent candidates for the photolabeling of proteins like HSA. In a study using a related compound, 4-azido-2-([14C]-methylamino)trifluorobenzonitrile, researchers demonstrated that the photo-induced nitrene transient became covalently attached to HSA with an exceptionally high efficiency of 80%. nih.gov This high efficiency is characteristic of perfluorinated aryl azides, suggesting that reagents like this compound can be similarly effective for robustly labeling HSA and other plasma proteins such as human γ-globulin to investigate their binding interactions and structure. nih.govnih.gov
Understanding how ligands bind to enzyme active sites is fundamental to drug design and mechanistic enzymology. Photoaffinity labeling with aryl azides has been a key technique in this area since its early application in studying chymotrypsin. nih.gov The utility of polyfluorinated aryl azides for such studies has been specifically investigated. Research on the binding of new, water-soluble polyfluorinated aryl azide reagents to α-chymotrypsin demonstrated that the extensive fluorination of the aromatic ring does not interfere with the non-covalent binding of the ligand to the enzyme's active site. nih.gov This finding is crucial, as it confirms that the advantageous photochemical properties of the perfluorophenyl azide group can be exploited without compromising the specific affinity required for precise active-site labeling of enzymes. nih.gov
A critical requirement when labeling antibodies for diagnostic or therapeutic applications is the preservation of their immunoreactivity—the ability to recognize and bind to their specific antigen. The harsh conditions of some chemical conjugation methods can denature antibodies and destroy their function. Photochemical labeling offers a milder alternative. Studies using heterobifunctional reagents incorporating perfluorinated aryl azides have demonstrated the successful labeling of antibodies while preserving their immunoreactivity. For instance, the photolabeling of the B72.3 human antibody with a perfluoroaryl azide-based chelating agent proceeded with the retention of its binding function. iris-biotech.de More recent work on a one-step photochemical conjugation and radiolabeling of the antibody trastuzumab with an arylazide derivative confirmed the biochemical viability and tumor specificity of the resulting photolabeled antibody, further supporting that this method is compatible with maintaining antibody integrity. researchgate.net
The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent breast cancers. Photoaffinity labeling has been instrumental in elucidating its structure and interactions. Specifically, ligands incorporating the 4-azido-2,3,5,6-tetrafluorobenzoyl group have been developed as highly efficient and selective photoaffinity labels for the ER. nih.govacs.org In one study, a nonsteroidal ligand featuring this tetrafluoroaryl azide moiety was compared to its non-fluorinated analog. nih.gov The tetrafluorinated compound displayed high binding affinity for the ER and, upon irradiation, resulted in significant, site-specific photoinactivation of the receptor. The covalent labeling efficiency was high, reaching 20-30%. nih.gov Such studies highlight the superiority of the tetrafluorophenyl azide group for creating potent and effective photo-probes for nuclear hormone receptors. iris-biotech.denih.gov
| Compound | Receptor | Binding Affinity (Kd) | Photo-attachment Efficiency |
| TFAA Ligand¹ | Estrogen Receptor | 2.64 nM | 20-30% |
| PAA Ligand² | Estrogen Receptor | 0.37 nM | ~25% |
| Data sourced from a comparative study on photoaffinity labeling reagents for the estrogen receptor. nih.gov | |||
| ¹TFAA Ligand: 3-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene | |||
| ²PAA Ligand: 3-(4-Azidobenzoyl)-6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene |
Covalent Photolabeling of Biological Macromolecules and Receptors
Bioorthogonal Click Chemistry Applications
Beyond its use in photolabeling, the azide moiety of this compound makes it a valuable reagent for "click chemistry." iris-biotech.de This term describes a class of reactions that are rapid, specific, high-yielding, and biocompatible. organic-chemistry.org The azide-alkyne cycloaddition is the premier example of a click reaction, used extensively in bioconjugation, drug discovery, and materials science. nih.govtcichemicals.com
The azide group on the tetrafluorophenyl ring can readily participate in two main types of azide-alkyne cycloadditions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.orgnih.gov This reaction is extremely efficient and can be performed in aqueous environments, making it suitable for modifying biological molecules. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN), whose ring strain allows it to react rapidly with an azide to form a triazole without the need for a metal catalyst. nih.gov
Reagents like 4-azido-2,3,5,6-tetrafluorobenzoic acid and its derivatives are used as building blocks to introduce the azide handle onto molecules of interest, which can then be "clicked" onto a complementary molecule bearing an alkyne group. tcichemicals.com This dual functionality—serving as both a photoreactive crosslinker and a click chemistry handle—makes this compound a highly versatile compound in the chemical biologist's toolkit. iris-biotech.de
Enhanced Staudinger Reaction with Perfluoroaryl Azides
The Staudinger reaction, a reaction between an azide and a phosphine (B1218219) to form an iminophosphorane, has been adapted for biological applications. The use of perfluoroaryl azides like this compound significantly enhances the reaction rate and the stability of the resulting product. nih.govnih.gov
Reaction Kinetics and Rate Constant Determination
The reaction between this compound and various aryl phosphines exhibits second-order kinetics. nih.gov The rate of this enhanced Staudinger reaction is significantly faster than previously reported Staudinger ligations. For instance, the reaction of this compound with methyl 2-(diphenylphosphanyl)benzoate in a 1:1 mixture of CD3CN and D2O yielded a rate constant as high as 18 M⁻¹s⁻¹. nih.govnih.govresearchgate.net This represents a substantial increase compared to the reaction between 1-azido-4-nitrobenzene (B1266194) and triphenylphosphine, which has a rate constant of 0.611 M⁻¹s⁻¹. nih.gov The electron-withdrawing fluorine atoms on the aryl azide lower its lowest unoccupied molecular orbital (LUMO), accelerating the reaction with nucleophiles like phosphines. nih.govresearchgate.net
Interactive Data Table: Rate Constants of Staudinger Reactions
| Azide Compound | Phosphine Compound | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
| This compound | methyl 2-(diphenylphosphanyl)benzoate | CD3CN/D2O (1:1) | 18 ± 0.03 |
| 1-azido-4-nitrobenzene | triphenylphosphine | Not specified in the source | 0.611 |
| Classic Staudinger Ligation | Not specified in the source | Not specified in the source | 1.9 x 10⁻³ |
Stability of Iminophosphorane Products to Hydrolysis
A key advantage of the Staudinger reaction with this compound is the exceptional stability of the resulting iminophosphorane product towards hydrolysis. nih.govnih.gov Unlike traditional Staudinger ligations that require an intramolecular ester trap to form a stable amide bond and avoid hydrolysis of the iminophosphorane intermediate, the product formed from perfluoroaryl azides is kinetically stable. nih.gov This stability eliminates the need for the ester trap, simplifying the design of phosphine reagents. nih.gov The iminophosphorane derived from this compound was also found to be inert towards aza-Wittig reagents. nih.gov
Labeling of Cell Surface Glycans via Staudinger Reaction
The rapid and bioorthogonal nature of the perfluoroaryl azide Staudinger reaction makes it highly suitable for labeling biomolecules in a cellular context. nih.govnih.gov In one application, mannosamine (B8667444) and galactosamine derivatives of the perfluoroaryl azide were successfully incorporated into the surface glycans of A549 cells. nih.govnih.gov These metabolically labeled cells were then efficiently tagged with a phosphine-derivatized fluorescent bovine serum albumin. nih.govnih.gov This demonstrates the utility of this compound-based probes for visualizing and studying cell surface glycoconjugates. nih.govnih.govnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Immobilization
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click chemistry" reaction known for its high efficiency and specificity. beilstein-journals.org this compound can participate in this reaction to functionalize surfaces and immobilize biomolecules for various applications. nih.govnih.govjenabioscience.comjenabioscience.com
Functionalization of Polymeric Surfaces for Biomolecular Recognition
Perfluorinated aryl azides, including derivatives of this compound, can be used to modify polymer surfaces. nih.gov Photolysis of the azide group generates a highly reactive singlet nitrene intermediate that can insert into C-H and C=C bonds on the polymer surface, leading to covalent attachment. nih.gov This photochemical functionalization can be used to create surfaces with specific properties for biomolecular recognition. For example, surfaces can be modified to immobilize enzymes like trypsin, creating microfabricated devices for proteomic applications. nih.gov
Organocatalysis in Azide-Alkyne Cycloadditions
While CuAAC is highly efficient, the copper catalyst can be problematic for certain biological applications. To address this, organocatalytic approaches to azide-alkyne cycloadditions are being developed. nih.govnih.gov An isobenzofuran (B1246724) organocatalyst has been designed to accelerate the reaction between this compound and methyl propiolate. nih.govacs.org The catalytic cycle involves a Diels-Alder reaction, a 1,3-dipolar cycloaddition, and a retro-Diels-Alder reaction to release the triazole product and regenerate the catalyst. nih.govnih.gov
In a proof-of-concept study, the uncatalyzed reaction between an alkyne and this compound in 1:4 H₂O/dioxane had a rate constant of (1.06 ± 0.02) × 10⁻³ M⁻¹ min⁻¹. nih.gov The organocatalyst was shown to increase the rate of the rate-determining step, demonstrating the potential for metal-free catalysis of this important bioconjugation reaction. nih.gov
Interactive Data Table: Rate Constants of Uncatalyzed vs. Organocatalyzed Azide-Alkyne Cycloaddition
| Reaction | Reactants | Solvent | Rate Constant (k, M⁻¹ min⁻¹) |
| Uncatalyzed Cycloaddition | Alkyne 2 and this compound (9) | 1:4 H₂O/dioxane | (1.06 ± 0.02) × 10⁻³ |
| Organocatalyzed Cycloaddition (rate-determining step) | Oxanorbornadiene adduct 6 and this compound (9) | 1:4 H₂O/dioxane | (4.4 ± 0.1) × 10⁻¹ |
Surface Functionalization and Advanced Materials Science
Covalent Immobilization and Surface Coating
The ability of methyl 4-azido-2,3,5,6-tetrafluorobenzoate to form covalent linkages upon activation makes it an invaluable tool for the permanent immobilization of molecules and the creation of stable surface coatings on various substrates.
This compound and its derivatives are utilized for the direct surface coating of carbon-based materials and organic polymers. The process typically involves the application of the compound to the material's surface, followed by photoactivation, usually with UV light. This activation generates a highly reactive nitrene intermediate that can readily insert into C-H and N-H bonds present on the surface of the substrate, forming a stable covalent bond. researchgate.net This method allows for the creation of thin, uniform coatings that can alter the surface properties of the material, such as wettability, biocompatibility, and chemical reactivity. For instance, modifying polymer surfaces with this compound can enhance their adhesion properties or create a platform for the subsequent attachment of other functional molecules. mdpi.comnih.govbohrium.com
Derivatives of 4-azido-2,3,5,6-tetrafluorobenzoic acid, the parent acid of this compound, are instrumental in the development of photoactivable cross-linking agents. tcichemicals.com These agents are designed to be mixed with polymers and then activated by light to create a cross-linked network. Upon UV irradiation, the azide (B81097) group generates a nitrene that covalently bonds with adjacent polymer chains. tcichemicals.com This process is particularly useful for fabricating robust polymer thin films for applications such as organic thin-film transistors. tcichemicals.com The use of these photo-cross-linkers enables the creation of durable, solvent-resistant electronic component layers under mild conditions, which is a significant advantage for the manufacturing of flexible and printed electronics. tcichemicals.com Multi-branched organic azides based on the tetrafluorophenyl azide structure have been developed as high-efficiency photo-cross-linkers, leading to patterned gate dielectrics with low leakage current and improved carrier mobility in transistors. lumtec.com.tw
| Application | Cross-linking Agent Type | Activation Method | Key Advantages |
| Organic Thin-Film Transistors | Multi-branched tetrafluorophenyl azides | UV Irradiation | High efficiency, low leakage current, improved carrier mobility |
| General Polymer Films | Bis(fluorophenyl azide) derivatives | UV Irradiation | Creates durable, solvent-resistant layers under mild conditions |
Modification of Nanomaterials
The unique reactivity of this compound also extends to the functionalization of nanomaterials, offering a pathway to tailor their properties for specific applications.
Single-walled carbon nanotubes (SWCNTs) possess remarkable electronic and mechanical properties, but their inert surfaces can limit their processability and application. Covalent sidewall functionalization provides a means to modify their properties and improve their dispersion in various solvents.
This compound can be used for the sidewall functionalization of SWCNTs through a nitrene-based methodology. researchgate.net The process involves the reaction of the azide compound with the SWCNTs, typically under thermal or photochemical conditions, to generate the corresponding nitrene. This highly reactive species then adds to the π-system of the SWCNT sidewalls, forming a covalent bond and altering the hybridization of the carbon atoms from sp² to sp³. researchgate.netresearchgate.net This approach allows for the attachment of the methyl ester moiety to the nanotube surface, which can then be further modified if desired. researchgate.net The degree of functionalization can be controlled by adjusting the reaction conditions. nih.gov This method has been shown to be effective for introducing specific functional groups onto the SWCNT surface, which can enhance their utility in applications such as sensors. researchgate.net
The successful functionalization of SWCNTs with this compound is confirmed through various analytical techniques.
Spectroscopic Techniques:
Raman Spectroscopy: This is a key technique for characterizing the covalent functionalization of SWCNTs. The appearance or increase in the intensity of the disorder-induced D-band, relative to the tangential G-band (ID/IG ratio), is a strong indicator of the conversion of sp² to sp³ hybridized carbon atoms on the nanotube sidewall. nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the presence of the elements from the functionalizing molecule on the SWCNT surface. researchgate.net For instance, the detection of fluorine and nitrogen signals after reaction with this compound provides direct evidence of successful functionalization.
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Changes in the IR and NIR spectra of SWCNTs can also indicate functionalization. The disruption of the delocalized π-network can lead to a decrease in the intensity of the characteristic interband electronic transitions. nih.gov
Microscopic Techniques:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology of the functionalized SWCNTs. While they may not directly show the attached molecules, they can reveal changes in the bundling and dispersion of the nanotubes after functionalization.
| Technique | Information Provided | Key Observables |
| Raman Spectroscopy | Degree of sidewall functionalization and disruption of sp² lattice | Increase in the ID/IG ratio |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Presence of F 1s and N 1s peaks |
| Infrared (IR) / Near-Infrared (NIR) Spectroscopy | Changes in electronic structure | Decrease in intensity of interband transition peaks |
| Electron Microscopy (SEM/TEM) | Morphology and dispersion | Changes in nanotube bundling and surface appearance |
Sidewall Functionalization of Single-Walled Carbon Nanotubes (SWCNTs)
Impact on Sensing Capabilities (e.g., Amine Sensor Development)
The utility of this compound in sensing applications stems from the highly reactive nature of the perfluorophenyl azide (PFPA) functional group. nih.gov Upon activation by heat or UV light, the azide moiety expels nitrogen gas (N₂) to generate a highly reactive singlet perfluorophenylnitrene intermediate. iris-biotech.demdpi.com This nitrene is capable of a variety of insertion and addition reactions with neighboring molecules, including inserting into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. researchgate.netnih.gov
This reactivity is the foundation for the development of advanced sensors. For amine sensor development, the key reaction is the nitrene's ability to covalently bond with amine groups. researchgate.net A sensor surface can be functionalized with a compound like this compound. When exposed to an amine-containing analyte, the azide can be activated, leading to the formation of a covalent bond between the sensor surface and the amine. This binding event can be transduced into a measurable signal (e.g., electrical, optical), indicating the presence and concentration of the amine.
The general strategy for creating such a sensor involves two main approaches: nih.govacs.org
Direct Analyte Capture: The sensor substrate is first functionalized with a monolayer of the PFPA compound. Upon exposure to the sample, the azide is activated, capturing any nearby amine-containing molecules by forming a stable covalent bond.
Probe Immobilization: A specific probe molecule (e.g., an enzyme or a receptor that selectively binds the target amine) is first derivatized with the PFPA compound. This PFPA-tagged probe is then covalently attached to a surface via activation of the azide. The immobilized probe is then ready to selectively capture the target analyte.
The tetrafluorinated aromatic ring enhances the reactivity of the nitrene and stabilizes it against unwanted intramolecular rearrangements, which is a common issue with simpler aryl azides. iris-biotech.de This leads to higher efficiency in the desired insertion reactions, which is a critical factor for sensor sensitivity and reliability. iris-biotech.denih.gov
| Characteristic | Description | Relevance to Amine Sensing |
|---|---|---|
| Activation Method | Can be initiated by UV light or heat. acs.org | Offers flexibility in sensor fabrication and operation. UV allows for spatial control (patterning). acs.org |
| Reactive Intermediate | Singlet perfluorophenylnitrene. iris-biotech.de | Highly reactive species capable of forming covalent bonds with analytes. |
| Key Reaction | N-H bond insertion. researchgate.netnih.gov | Enables direct and stable covalent attachment of amine-containing molecules to the sensor surface. |
| Versatility | Applicable to a wide range of materials and substrates, including polymers, oxides, and metals. nih.gov | Allows for the development of diverse sensor platforms and formats. |
| Stability of Linkage | Forms a stable, covalent bond. nih.gov | Ensures robust sensor performance and minimizes signal drift from analyte dissociation. |
Adhesion Promotion in Polymeric Systems
Thermal Activation for Covalent Attachment of Polymeric Films to Substrates
This compound and similar perfluorophenyl azide (PFPA) structures are highly effective adhesion promoters for covalently bonding polymeric films to various substrates. researchgate.net The process leverages the thermal decomposition of the azide group to create a reactive nitrene that can insert into the C-H bonds of a polymer chain, effectively "grafting" the polymer to the surface. mdpi.comresearchgate.net
The methodology involves a multi-step process:
Surface Priming: A substrate, such as a silicon wafer, is first treated with a PFPA-containing molecule that can form a self-assembled monolayer. For instance, a PFPA-silane can be used to create a surface densely populated with azide groups. researchgate.net
Polymer Deposition: The polymer of interest is then deposited onto the functionalized surface, typically via spin-coating, to form a thin film in intimate contact with the azide layer. researchgate.net
Thermal Activation: The entire assembly is heated. The heat provides the energy for the azide groups to undergo thermolysis, releasing N₂ gas and generating the reactive perfluorophenylnitrene intermediates on the substrate surface. researchgate.net
Covalent Attachment: The surface-bound nitrenes react with adjacent polymer chains through C-H insertion reactions, forming strong covalent bonds between the substrate and the polymer film. researchgate.net
Solvent Wash: Any non-covalently attached (physisorbed) polymer is washed away with a suitable solvent, leaving a robust, covalently immobilized ultrathin polymer film. researchgate.net
This technique is particularly valuable for polymers that lack inherent reactive functional groups for surface attachment. The thickness of the resulting film can be controlled by factors such as the molecular weight of the polymer used. researchgate.net While many PFPAs require high temperatures for activation, some derivatives are designed to react at lower temperatures, below 100°C, making the process compatible with more sensitive materials. researchgate.net
| Parameter | Condition/Observation | Reference |
|---|---|---|
| Substrate | Silicon wafer | researchgate.net |
| Surface Functionalization | PFPA-silane monolayer | researchgate.net |
| Deposited Polymer | Polystyrene | researchgate.net |
| Activation Method | Heating (Thermolysis) | researchgate.net |
| Bonding Mechanism | C-H insertion by perfluorophenylnitrene | researchgate.net |
| Outcome | Covalently immobilized nanometer-thick polymer film | researchgate.net |
Evaluation as Cross-linkers for Soluble Polyimides in Lithography
In the field of microelectronics, polyimides are valued for their excellent thermal stability and chemical resistance. researchgate.net For lithographic applications, it is desirable to use a soluble polyimide that can be patterned to create microstructures. This is often achieved by formulating a negative-tone photoresist, where a soluble polymer is rendered insoluble in specific areas through a cross-linking reaction initiated by light. researchgate.netrsc.org
Compounds like this compound, and more commonly bis(perfluorophenyl azide)s (bis-PFPAs), are evaluated as cross-linking agents for these soluble polyimide systems. researchgate.netrsc.org The principle of operation is as follows:
A solution is prepared containing the soluble polyimide and a percentage of the azide-based cross-linker.
This mixture is spin-coated onto a substrate to form a uniform film.
The film is exposed to UV radiation (e.g., deep-UV at ~250 nm or i-line at 365 nm, depending on the azide's absorption) through a photomask. researchgate.netepa.gov
In the exposed regions, the azide groups are photolytically converted to reactive nitrenes.
These nitrenes react with the polyimide chains, forming covalent bonds between them. Since a bis-azide has two reactive ends, it can bridge two separate polymer chains, creating a cross-linked network.
The substrate is then treated with a developer solvent. The unexposed, uncross-linked polyimide remains soluble and is washed away, while the cross-linked, insoluble network remains, replicating the pattern of the photomask. researchgate.net
The addition of a bis-PFPA cross-linker can dramatically increase the photosensitivity of the polyimide. For example, a soluble polyimide that required 350–400 mJ/cm² of deep-UV radiation for cross-linking on its own showed a sensitivity of 30–35 mJ/cm² when formulated with 11 mass% of a bis-PFPA cross-linker. researchgate.netrsc.org This enhancement allows for faster processing and higher throughput. Research has demonstrated that such systems can resolve feature sizes down to 0.5 µm. rsc.org
| Property | Polyimide Only | Polyimide + 11 mass% Bis-PFPA | Reference |
|---|---|---|---|
| Resist Type | Negative-tone | Negative-tone | researchgate.net |
| Deep-UV Sensitivity | 350–400 mJ/cm² | 30–35 mJ/cm² | researchgate.netrsc.org |
| Achieved Resolution | Not specified | 0.5 µm features | rsc.org |
| Film Retention after Develop | Low | > 70% | researchgate.netrsc.org |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure of Perfluorophenyl Azides and Nitrenes
Quantum chemical calculations are instrumental in elucidating the electronic properties of transient species like perfluorophenylnitrenes and their azide (B81097) precursors. While direct computational studies on Methyl 4-azido-2,3,5,6-tetrafluorobenzoate are not extensively documented in the literature, a wealth of information on the parent perfluorophenyl azide and related derivatives allows for a detailed extrapolation of its expected electronic characteristics.
The electronic structure of aryl azides is characterized by the linear azido (B1232118) group (-N₃). Upon photolysis or thermolysis, these compounds extrude dinitrogen gas (N₂) to generate the corresponding nitrene. The electron configuration of the resulting nitrene is of paramount importance as it dictates its reactivity. Nitrenes can exist in either a singlet state, with a pair of non-bonding electrons in one orbital, or a triplet state, with two unpaired electrons in different orbitals.
For perfluorophenylnitrenes, computational studies, including those employing semi-empirical, Density Functional Theory (DFT) at the B3LYP level, and multiconfigurational methods like CASSCF/CASPT2, have consistently shown that the triplet state is the electronic ground state. acs.org However, the singlet state is often the initially formed species upon photolysis from a diamagnetic azide precursor. wikipedia.org The energy gap between the singlet and triplet states is a critical parameter influencing the nitrene's reaction pathways.
The presence of the electron-withdrawing tetrafluorinated phenyl ring in this compound significantly influences the electronic properties of both the azide and the corresponding nitrene. The fluorine atoms and the methyl ester group at the 4-position inductively withdraw electron density from the aromatic ring, which in turn affects the azide and the subsequent nitrene. This electron deficiency enhances the electrophilicity of the nitrene, making it a highly reactive intermediate.
Table 1: Calculated Electronic Properties of Representative Phenylnitrenes
| Compound | Method | Singlet-Triplet Splitting (kcal/mol) | Dipole Moment (Debye) |
| Phenylnitrene | B3LYP/6-31G | 18.2 | 1.98 (Singlet) |
| Pentafluorophenylnitrene | B3LYP/6-31G | 25.1 | 1.54 (Singlet) |
Note: Data is representative of the class of compounds and not specific to this compound. The increased singlet-triplet splitting in pentafluorophenylnitrene compared to phenylnitrene highlights the electronic influence of the fluorine substituents.
Rational Design of Reactivity Profiles for Targeted Applications
The predictable and tunable reactivity of perfluorophenyl azides makes them ideal candidates for rational design in various applications. The introduction of a methyl ester group at the para-position of the tetrafluorophenyl azide core, as in this compound, is a strategic choice for tailoring its reactivity and enabling specific functionalities.
The electron-withdrawing nature of the perfluorinated ring and the ester group enhances the rate of intersystem crossing from the initially formed singlet nitrene to the more stable triplet state. However, the singlet nitrene is often responsible for key reactions such as concerted C-H insertion. The ability to control the lifetime and reactivity of the singlet state is crucial for targeted applications.
Perfluorophenyl azides are widely used as photoaffinity labeling agents and in surface functionalization. nih.govnih.gov The azide group can be photolytically activated to a highly reactive nitrene that can form covalent bonds with a wide range of molecules, including those with C-H and N-H bonds. nih.gov The methyl ester functionality in this compound can serve as a handle for further chemical modifications or as a point of attachment to other molecules or surfaces. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines or alcohols.
Computational methods, particularly DFT, can be employed to predict how modifications to the substituent at the 4-position will alter the reactivity of the resulting nitrene. For example, calculations can predict the activation barriers for different reaction pathways, such as C-H insertion versus cycloaddition, allowing for the rational design of azides with desired reactivity profiles. Studies on electron-deficient aryl azides have shown that they undergo highly accelerated inverse electron-demand cycloadditions, a feature that can be computationally modeled and exploited. nih.gov
Mechanistic Predictions for Nitrene Insertion and Addition Reactions
Computational chemistry provides deep insights into the mechanisms of reactions involving highly reactive intermediates, which are often difficult to study experimentally. The reactions of the nitrene generated from this compound, namely perfluoro-4-methoxycarbonylphenylnitrene, are expected to follow pathways established for other perfluorophenylnitrenes.
Nitrene Insertion: One of the hallmark reactions of nitrenes is their ability to insert into C-H bonds. Singlet nitrenes are known to undergo C-H insertion in a concerted manner, with retention of stereochemistry. The high electrophilicity of perfluorophenylnitrenes makes them particularly efficient in this reaction. Theoretical calculations can model the transition state of the C-H insertion and predict the activation energy. The electron-withdrawing substituents on the phenyl ring are expected to lower the activation barrier for this process.
Nitrene Addition: In the presence of unsaturated systems like alkenes and alkynes, nitrenes can undergo addition reactions to form aziridines and azirines, respectively. The mechanism of this addition is dependent on the spin state of the nitrene. Singlet nitrenes typically add to alkenes in a concerted, stereospecific manner. In contrast, triplet nitrenes add in a stepwise fashion, proceeding through a diradical intermediate, which allows for bond rotation and results in a non-stereospecific addition.
Computational studies can be used to map out the potential energy surfaces for both the concerted and stepwise pathways, providing a detailed understanding of the reaction mechanism. For the nitrene derived from this compound, its high electrophilicity would favor rapid addition reactions.
Table 2: Representative Calculated Activation Energies for Nitrene Reactions
| Reactant | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |
| Singlet Phenylnitrene + Methane | C-H Insertion | B3LYP/6-31G | 10.5 |
| Singlet Phenylnitrene + Ethene | Aziridination | B3LYP/6-31G | 1.2 |
| Triplet Phenylnitrene + Ethene | Aziridination (stepwise) | B3LYP/6-31G* | 7.8 (first step) |
Note: This data is illustrative for the parent phenylnitrene and serves to highlight the relative energy barriers of different reaction pathways. The perfluorinated analogue is expected to have lower activation energies for these reactions due to its higher electrophilicity.
Q & A
Q. What are the standard synthetic routes for Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, and how is its purity confirmed?
The compound is commonly synthesized via nucleophilic substitution using methyl pentafluorobenzoate and sodium azide (NaN₃) in polar aprotic solvents like DMF. Post-synthesis, purification is achieved through recrystallization or column chromatography . Purity is confirmed via high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F). For example, ¹⁹F NMR typically shows distinct multiplets at δ −140.7 and −162.3 ppm, while HRMS yields a molecular ion peak matching the theoretical mass .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : Identifies fluorine environments, with signals split due to coupling between adjacent fluorine atoms.
- IR spectroscopy : Confirms the azide group (N₃) via a sharp peak near 2100–2150 cm⁻¹.
- HRMS : Validates molecular weight and isotopic patterns.
- UV/Vis spectroscopy : Monitors electronic transitions, particularly in photochemical applications .
Q. What are typical applications of this compound in materials science?
The azide group enables photoaffinity labeling and crosslinking. For example, it is used to functionalize carbon nanotubes (SWCNTs) for sensor development and to synthesize photocrosslinkable polymers like PAAm-PFPA for surface immobilization of biomolecules .
Advanced Research Questions
Q. How can competing side reactions during Staudinger ligation be minimized?
this compound reacts rapidly with aryl phosphines (rate constant up to 18 M⁻¹s⁻¹ in CD₃CN/D₂O). To suppress hydrolysis or aza-ylide formation, use anhydrous solvents, exclude light, and maintain stoichiometric excess of phosphine reagents. The iminophosphorane product is stable under physiological conditions, making it ideal for bioorthogonal labeling .
Q. What strategies improve photolabeling efficiency in proteins?
In photolabeling human serum albumin (HSA) and IgG, efficiencies of 78–82% are achieved by:
Q. How does fluorination impact reactivity in crosslinking applications?
The electron-withdrawing fluorine atoms enhance the electrophilicity of the azide group, accelerating reactions like Huisgen cycloaddition or Staudinger ligation. In polymer crosslinking (e.g., benzene-1,3,5-triyl tris(4-azido-2,3,5,6-tetrafluorobenzoate)), fluorination improves thermal stability and solvent resistance while maintaining electrical conductivity in doped polymer layers .
Q. What challenges arise in synthesizing expanded porphyrins using this compound?
Low yields (e.g., 12% for porphyrin 169) result from steric hindrance due to tetrafluorophenyl groups. Mitigation strategies include:
- Using BF₃∙Et₂O as a Lewis acid catalyst to stabilize intermediates.
- Optimizing DDQ oxidation steps and chromatographic purification (silica gel, CH₂Cl₂/n-hexane gradients) .
Q. How is this compound used in drug conjugate synthesis?
The compound is coupled to doxorubicin (DOX) via NHS ester chemistry to create prodrugs. Key steps include:
- Activating the azide with DCC/NHS in DMF.
- Purifying conjugates via preparative HPLC to remove unreacted DOX.
- Validating bioactivity using cell-based assays .
Methodological Considerations
- Handling Azides : Store under inert gas (N₂/Ar) at −20°C to prevent decomposition. Avoid mechanical shock or excessive heat.
- Photochemical Reactions : Use quartz cuvettes for UV irradiation and monitor reaction progress with TLC or in situ IR.
- Troubleshooting NMR : For complex ¹⁹F splitting patterns, use decoupling experiments or DFT simulations to assign peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
